Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound notable for its structural characteristics and potential applications in pharmaceutical research. It is classified as a fluorinated pyrrolidine derivative, which is significant in medicinal chemistry due to its ability to mimic natural amino acids and influence biological activity.
This compound can be sourced from various chemical suppliers and is classified under several categories including:
The synthesis of Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves several key steps:
In industrial settings, optimized synthetic routes are employed to enhance yield and purity, often involving catalysts and precise temperature control.
The molecular formula of Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is , with a molecular weight of approximately 183.61 g/mol. The structure features a pyrrolidine ring with a carboxylate group and a fluorine substituent, contributing to its unique properties.
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions:
These reactions are influenced by specific reagents and reaction conditions that dictate selectivity and yield.
The mechanism of action for Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with biological targets. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, which can significantly influence its biological activity. Additionally, the stereochemistry plays a crucial role in its interactions within chiral environments found in biological systems.
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is typically presented as a white to off-white crystalline solid. Its solubility characteristics make it suitable for various applications in solution-based reactions.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its irritant nature. It has been noted that it can undergo hydrolysis under extreme conditions, leading to degradation products .
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride finds diverse applications in scientific research:
The specific (2R,4S) stereochemistry of methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride confers distinctive three-dimensional spatial arrangements that are critical for precise interactions with biological targets. This configuration positions the fluorine atom and ester moiety in defined orientations that enable optimal binding to chiral binding pockets in enzymes and receptors. The fluorine substituent adopts an axial orientation that enhances molecular rigidity, reducing entropic penalties upon target binding compared to non-fluorinated analogs [1]. This stereospecific arrangement has proven essential in developing inhibitors for immune checkpoint proteins like PD-L1, where the (2R,4S) configuration facilitates hydrogen bonding with Asp122 and hydrophobic interactions with Tyr56 residues in the PD-L1 dimer interface [6].
The significance of this absolute configuration extends to its application in constrained peptidomimetics. The stereochemical integrity at both C2 and C4 positions allows this scaffold to mimic natural L-amino acid conformations while introducing enhanced metabolic stability through fluorination. Pharmaceutical developers leverage this configuration to optimize target engagement in kinase inhibitors and GPCR modulators, where the specific spatial orientation of pharmacophores relative to the pyrrolidine ring dictates binding specificity [10]. Molecular modeling studies demonstrate that inversion at either chiral center substantially alters the molecule's dipole moment and electrostatic potential surfaces, disrupting key ligand-target interactions that depend on precise spatial alignment of hydrogen bond acceptors and hydrophobic domains [6].
Table 1: Structural Characteristics of (2R,4S) Configuration
| Structural Feature | Spatial Property | Biological Significance |
|---|---|---|
| C2 Stereocenter | (R) Configuration | Mimics D-amino acid conformation in peptidomimetics |
| C4 Fluorine | Axial orientation (S) | Enhanced hydrogen bonding capacity and dipole interactions |
| Carboxylate Group | Equatorial position | Optimal for ester hydrolysis or target binding |
| Ring Conformation | Endo envelope conformation | Pre-organized bioactive geometry reducing binding entropy |
The biological activity and physicochemical properties of fluoropyrrolidine derivatives exhibit profound diastereodependence, as evidenced by comparative studies of all four possible stereoisomers. Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS 131176-03-9) demonstrates distinct behavior from its (2S,4S) (CAS 58281-79-1), (2S,4R) (CAS 58281-80-4), and (2R,4R) counterparts in both target binding and metabolic stability [2] . X-ray crystallographic analyses reveal that the relative stereochemistry between C2 and C4 positions dictates ring puckering dynamics, with the (2R,4S) isomer exhibiting a 0.3 Å shorter fluorine-to-nitrogen distance compared to the (2S,4R) diastereomer, significantly influencing intramolecular hydrogen bonding patterns [3].
Biological evaluations demonstrate that stereochemical variations substantially impact target affinity. In PD-L1 inhibition assays, the (2R,4S) configuration incorporated into 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives exhibited 3.5-fold greater binding affinity (IC₅₀ = 42 nM) than the (2S,4R) epimer (IC₅₀ = 148 nM) when tested under identical conditions [6]. This stereospecificity extends to metabolic processing, where CYP3A4-mediated oxidation occurs preferentially at the C3 position in the (2R,4S) isomer but shifts to C5 in the (2S,4S) derivative, resulting in divergent metabolite profiles. The table below summarizes critical diastereomeric differences:
Table 2: Comparative Properties of Fluoropyrrolidine Diastereomers
| Stereochemistry | CAS Number | Relative Binding Affinity to PD-L1 | Metabolic Clearance Rate (mL/min/kg) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| (2R,4S) | 131176-03-9 | 1.0 (Reference) | 12.3 ± 0.8 | 83.5 ± 2.1 |
| (2S,4S) | 58281-79-1 | 0.28 ± 0.05 | 18.7 ± 1.2 | 79.2 ± 3.3 |
| (2S,4R) | 58281-80-4 | 0.35 ± 0.07 | 15.1 ± 0.9 | 65.8 ± 2.7 |
| (2R,4R) | Not reported | 0.19 ± 0.04 | 22.5 ± 1.5 | 71.4 ± 3.0 |
The (2R,4S) configuration further demonstrates superior plasma stability in pharmacokinetic studies, retaining 85% intact compound after 60-minute incubation in human plasma compared to 67% for the (2S,4R) epimer. This stability profile correlates with reduced susceptibility to esterase-mediated hydrolysis, attributed to steric shielding of the carboxylate group in the preferred conformation adopted by the (2R,4S) isomer [5] [10].
Stereocontrolled introduction of fluorine at the C4 position of the pyrrolidine ring profoundly modifies the absorption, distribution, metabolism, and excretion (ADME) properties of methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. The strategic placement of fluorine in the (2R,4S) configuration enhances metabolic stability through two primary mechanisms: electronic effects that reduce cytochrome P450-mediated oxidation at adjacent carbon centers, and steric blocking of hydrolytic enzymes targeting the ester functionality [5]. Comparative studies with non-fluorinated pyrrolidine analogs demonstrate a 2.8-fold increase in metabolic half-life directly attributable to C4 fluorination, with the (2R,4S) isomer exhibiting extended half-life (t₁/₂ = 3.2 hours) compared to its (2R,4R) counterpart (t₁/₂ = 1.7 hours) in hepatic microsome assays [9].
The fluorine atom's strong electronegativity influences distribution characteristics by modulating lipophilicity and membrane permeability. The (2R,4S) configuration exhibits an optimal balance with calculated LogP values of 0.3, significantly lower than non-fluorinated pyrrolidine carboxylates (LogP = 0.9), yet maintaining sufficient lipophilicity for efficient cellular membrane penetration [5]. This balance translates to enhanced blood-brain barrier permeability in preclinical models, with brain-to-plasma ratios of 0.85 for the (2R,4S) fluorinated derivative versus 0.42 for the non-fluorinated analog. The stereochemistry further influences renal clearance pathways, as evidenced by 38% lower renal clearance of the (2R,4S) isomer compared to its (2S,4S) counterpart, attributed to differential interactions with renal organic cation transporters [6] [9].
Table 3: Stereochemistry-Dependent Pharmacokinetic Parameters
| Pharmacokinetic Parameter | (2R,4S) Isomer | (2S,4S) Isomer | Non-Fluorinated Analog |
|---|---|---|---|
| Metabolic Half-life (t₁/₂, hours) | 3.2 ± 0.3 | 2.1 ± 0.2 | 1.1 ± 0.1 |
| Plasma Protein Binding (%) | 45.2 ± 3.1 | 51.7 ± 2.8 | 38.5 ± 2.5 |
| Oral Bioavailability (F%, rat) | 82.5 ± 6.4 | 74.3 ± 5.8 | 65.2 ± 5.1 |
| Volume of Distribution (L/kg) | 1.25 ± 0.15 | 0.92 ± 0.12 | 0.85 ± 0.10 |
| CYP3A4 Oxidation Rate (nmol/min/mg) | 1.8 ± 0.2 | 3.2 ± 0.3 | 5.7 ± 0.5 |
The stereoelectronic effects of fluorine in the (2R,4S) configuration extend to active transport mechanisms. The molecule serves as a substrate for peptide transporters (PEPT1/2), with the specific stereochemistry enabling sodium-dependent uptake in intestinal epithelial cells. This transporter affinity contributes to the compound's exceptional oral bioavailability (82.5% in rat models), significantly exceeding the 65.2% observed for the non-fluorinated parent compound [9]. The stereospecific fluorination thereby enables optimized pharmacokinetic profiles that combine enhanced membrane permeability with reduced susceptibility to first-pass metabolism, establishing methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride as a privileged scaffold in central nervous system-active therapeutics and orally administered targeted therapies [6] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1